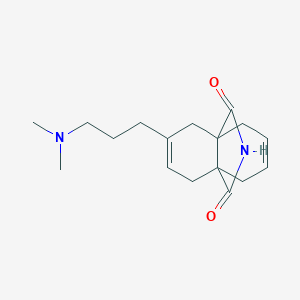
4-(4-Fluorobenzothioyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorobenzothioyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery and development. This compound is a member of the benzothiazole family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
4-(4-Fluorobenzothioyl)morpholine has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to inhibit the activity of specific enzymes and receptors, which are involved in the progression of these diseases. Moreover, the compound has also been studied for its antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorobenzothioyl)morpholine involves the inhibition of specific enzymes and receptors that are involved in the progression of diseases. For example, the compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease. Similarly, the compound has been found to inhibit the activity of tyrosine kinase, which is involved in the progression of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluorobenzothioyl)morpholine have been extensively studied. The compound has been found to have a high affinity for specific enzymes and receptors, which leads to its inhibitory effects. Moreover, the compound has also been found to have low toxicity, which makes it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-Fluorobenzothioyl)morpholine in lab experiments include its high purity, low toxicity, and diverse biological activities. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the research on 4-(4-Fluorobenzothioyl)morpholine. One direction is to study its potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases. Another direction is to optimize the synthesis method to reduce the cost and increase the yield of the compound. Moreover, the compound can be modified to improve its efficacy and selectivity for specific enzymes and receptors. Finally, the compound can be used as a starting point for the development of new drugs with improved pharmacological properties.
Conclusion
In conclusion, 4-(4-Fluorobenzothioyl)morpholine is a promising compound that has potential applications in drug discovery and development. The compound has diverse biological activities and low toxicity, which makes it a promising candidate for drug development. Further research is needed to explore its potential applications in the treatment of other diseases and to optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 4-(4-Fluorobenzothioyl)morpholine involves the reaction of 4-fluoroaniline with carbon disulfide to form 4-fluorobenzothiocarbamide. This intermediate is then reacted with morpholine in the presence of a catalyst to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Propriétés
Formule moléculaire |
C11H12FNOS |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
(4-fluorophenyl)-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C11H12FNOS/c12-10-3-1-9(2-4-10)11(15)13-5-7-14-8-6-13/h1-4H,5-8H2 |
Clé InChI |
IYFKODFLYCTMDA-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)F |
SMILES canonique |
C1COCCN1C(=S)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)


![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)








![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)
